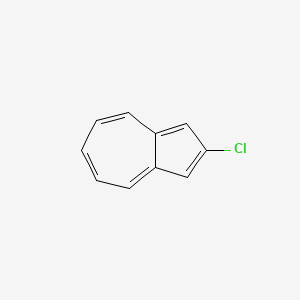

2-Chloroazulene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36044-31-2 |

|---|---|

Molecular Formula |

C10H7Cl |

Molecular Weight |

162.61 g/mol |

IUPAC Name |

2-chloroazulene |

InChI |

InChI=1S/C10H7Cl/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H |

InChI Key |

VIYSBJPISLKKIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=C2C=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of 2-Chloroazulene: A Historical and Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

The story of 2-chloroazulene is intrinsically linked to the broader history of azulene chemistry. As a key intermediate and a versatile building block, the methods for its synthesis have evolved significantly from the early, arduous procedures for creating the azulene core to modern, highly specific functionalization reactions. This document provides a comprehensive overview of the historical development, key synthetic strategies, and detailed experimental protocols related to the synthesis of this compound and its precursors.

Early Strategies: Building the Azulene Skeleton

The initial challenge in azulene chemistry was not the synthesis of specific halo-derivatives but the construction of the bicyclo[5.3.0]decapentaene system itself. These foundational methods laid the groundwork for all subsequent functionalization.

The Pfau-Plattner Synthesis (1939)

One of the earliest successful methods involved the ring enlargement of indane derivatives.[1] Developed by A. St. Pfau and Pl. A. Plattner, this approach utilized the addition of diazoacetic ester to an indane, followed by hydrolysis, dehydrogenation, and decarboxylation to yield the azulene core.[1] While groundbreaking, this method was often limited by low yields and harsh conditions, making it less suitable for preparing functionalized azulenes directly.

Caption: The Pfau-Plattner azulene synthesis workflow.

The Post-War Era: Efficient Construction of the Azulene Core

The 1950s marked a significant leap forward with the independent development of two highly influential and versatile methods for azulene synthesis, which remain relevant today.

The Ziegler-Hafner Azulene Synthesis (c. 1955)

Arguably the most impactful method for large-scale azulene synthesis, the Ziegler-Hafner method involves the condensation of a cyclopentadienyl anion with a pyridinium salt derivative (a "Zincke salt").[2] The pyridine ring is activated, typically by 2,4-dinitrochlorobenzene, and then undergoes ring-opening upon reaction with a secondary amine (originally N-methylaniline, later improved with dimethylamine or pyrrolidine).[3][4][5] The resulting glutacondialdehyde derivative reacts with the cyclopentadienide to form a fulvene intermediate, which then cyclizes and eliminates the secondary amine to yield azulene.[6] This method is particularly effective for producing azulene and its derivatives with substituents on the seven-membered ring.[2]

Caption: General workflow of the Ziegler-Hafner synthesis.

The Nozoe Synthesis (c. 1950s)

Working with troponoid chemistry, Tetsuo Nozoe and his collaborators developed an alternative powerful route. This method involves the reaction of a tropone derivative bearing a leaving group (like a halogen or methoxy group) at the 2-position with an active methylene compound such as malononitrile or cyanoacetate.[2] This approach is highly effective for synthesizing azulenes with functional groups, particularly amino or hydroxy groups, at the 2-position, which can then be converted to other derivatives.[2] A significant extension of this work involves the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enamines or enol ethers, which provides a versatile route to a wide array of substituted azulenes.[2][7]

Caption: Key strategies in the Nozoe synthesis of azulenes.

Synthesis of this compound: Direct and Indirect Methods

The synthesis of this compound itself typically follows from these foundational methods, either by direct introduction of the chlorine substituent during the ring-forming reaction or by subsequent halogenation of a pre-formed azulene derivative.

Nucleophilic Aromatic Substitution (SNAr)

A pivotal contribution from Nozoe's group was the demonstration that 2-haloazulenes could undergo nucleophilic substitution reactions.[8] This opened the door to a wide range of 2-substituted azulenes. The reverse is also true; precursors like 2-amino or 2-hydroxyazulenes, readily available from the Nozoe synthesis, can be converted to 2-chloroazulenes via diazotization followed by a Sandmeyer-type reaction.

More directly, Nozoe reported the SNAr reaction of diethyl this compound-1,3-dicarboxylate with aniline, demonstrating that the 2-chloro substituent is a viable leaving group for the synthesis of 2-amino derivatives.[9] This highlights that 2-chloroazulenes are not just synthetic targets but also crucial intermediates.

Caption: Functional group interconversion at the 2-position of azulene.

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic steps in the history of azulene and haloazulene synthesis.

| Table 1: Ziegler-Hafner Synthesis of Azulene | |

| Reactants | Pyridine, 2,4-Dinitrochlorobenzene, Cyclopentadiene, Secondary Amine |

| Key Conditions | Heating in pyridine, followed by addition of NaOMe and thermal rearrangement. |

| Secondary Amine | Yield of Azulene |

| Diethylamine | 13%[4] |

| Dimethylamine | ~25% (yield is scale-dependent)[4] |

| Pyrrolidine | 39-42%[4] |

| Reference | Langhals, H., & Eberspächer, M. (2018)[4] |

| Table 2: Nozoe Synthesis of Diethyl 2-Aminoazulene-1,3-dicarboxylate | |

| Reactants | Diethyl this compound-1,3-dicarboxylate, Aniline |

| Solvent | Ethanol |

| Conditions | Reflux |

| Yield | 59% |

| Reference | Nozoe, T., et al. (early work)[9] |

Detailed Experimental Protocols

Protocol: General Ziegler-Hafner Synthesis of Azulene (Pyrrolidine Modification)

This protocol is adapted from the improved procedure described by Langhals & Eberspächer (2018).[4][5]

-

Zincke Salt Formation: A mixture of 1-chloro-2,4-dinitrobenzene (1.0 mol) and anhydrous pyridine (1.2 L) is heated with stirring at 80–90°C for 4 hours under a nitrogen atmosphere. A thick precipitate of N-(2,4-dinitrophenyl)pyridinium chloride forms.

-

Amine Addition: The mixture is cooled to 0°C. Pyrrolidine (2.2 mol) is added dropwise, leading to a clear red solution. The mixture is stirred at room temperature for 16 hours.

-

Cyclopentadiene Condensation: The solution is again cooled, and freshly distilled cyclopentadiene (1.1 mol) is added, followed by the slow dropwise addition of sodium methoxide solution (2.5 M). The temperature is maintained below 40°C. Stirring is continued for 4 hours.

-

Cyclization and Isolation: Pyridine and methanol are distilled off until the internal temperature reaches 105–110°C. An additional 1 L of dry pyridine is added, and the mixture is heated at 125°C for several days. Azulene is continuously removed from the reaction mixture via steam distillation.

-

Purification: The collected azulene in the distillate is extracted with hexane. The organic layer is washed with dilute HCl and water, dried over sodium sulfate, and the solvent is removed. The crude product is purified by chromatography on alumina with hexane to yield deep blue crystals.

Protocol: Synthesis of Diethyl 2-anilinoazulene-1,3-dicarboxylate (Nozoe SNAr)

This protocol is based on the reaction reported by Nozoe et al. for the substitution of a this compound derivative.[9]

-

Reaction Setup: A solution of diethyl this compound-1,3-dicarboxylate (1.0 mmol) in absolute ethanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Aniline (1.2 mmol) is added to the solution.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with dilute acid (to remove excess aniline) and then with water.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired diethyl 2-anilinoazulene-1,3-dicarboxylate.

Conclusion

The history of this compound synthesis is a story of enabling methodologies. The foundational work of Pfau, Plattner, Ziegler, Hafner, and Nozoe in constructing the azulene ring system was the essential first step. Subsequently, the exploration of the unique reactivity of the azulene core, particularly by Nozoe's group, established pathways to functionalize the 2-position. This compound emerged not only as a synthetic target but as a versatile intermediate for nucleophilic substitution and, in more recent decades, for transition metal-catalyzed cross-coupling reactions. The evolution from multi-step, low-yield total syntheses to high-yield, specific functionalization reactions reflects the maturation of azulene chemistry and secures the role of this compound as a valuable tool for researchers in materials science and drug discovery.

References

- 1. Pfau-Plattner Azulene Synthesis [drugfuture.com]

- 2. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. d-nb.info [d-nb.info]

- 5. New Synthesis of Azulene - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. rloginconsulting.com [rloginconsulting.com]

- 9. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes [mdpi.com]

The Discovery and Synthesis of Halogenated Azulenes: A Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and potential biological significance of halogenated azulene derivatives for applications in drug discovery and materials science.

Introduction

Azulene, a non-benzenoid aromatic hydrocarbon composed of a fused cyclopentadiene and cycloheptatriene ring system, has captivated chemists for over a century with its striking deep blue color and unique electronic properties. The strategic introduction of halogen atoms onto the azulene core has emerged as a powerful tool to modulate its chemical reactivity, photophysical characteristics, and biological activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of halogenated azulenes, with a focus on methodologies and data relevant to researchers in medicinal chemistry and materials science.

The history of azulene chemistry dates back to the early 20th century, with the first total synthesis being a significant milestone.[1] Following the establishment of reliable methods to produce the parent azulene, the exploration of its derivatives began. The electrophilic substitution of azulene, which preferentially occurs at the electron-rich 1 and 3 positions of the five-membered ring, paved the way for the synthesis of the first halogenated derivatives.[2] These early investigations laid the groundwork for the development of a diverse array of mono- and polyhalogenated azulenes.

Synthetic Methodologies

The preparation of halogenated azulenes is primarily achieved through electrophilic halogenation of the azulene core. The choice of halogenating agent and reaction conditions allows for control over the position and degree of halogenation.

Electrophilic Halogenation with N-Halosuccinimides

A widely employed and versatile method for the halogenation of azulenes involves the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS).[3][4][5] These reagents offer advantages in terms of ease of handling and milder reaction conditions compared to elemental halogens.

Experimental Protocol: Synthesis of 1,3-Diiodoazulene [3]

-

Materials: Azulene, N-iodosuccinimide (NIS), Dichloromethane (CH₂Cl₂).

-

Procedure: To a solution of azulene (1.0 equivalent) in dichloromethane, add N-iodosuccinimide (2.1 equivalents) in portions at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 1,3-diiodoazulene.

Fluorination Reactions

The synthesis of fluoroazulenes requires specialized reagents due to the high reactivity of elemental fluorine. Electrophilic fluorinating agents, such as N-fluoropyridinium salts, have been successfully used to introduce fluorine atoms at the 1 and 3 positions of the azulene nucleus.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of halogenated azulenes, including reaction yields and spectroscopic properties.

Table 1: Synthesis Yields of Halogenated Azulenes

| Compound | Halogenating Agent | Solvent | Yield (%) | Reference |

| 1,3-Diiodoazulene | N-Iodosuccinimide | CH₂Cl₂ | High | [3] |

| 1-Bromoazulene | N-Bromosuccinimide | Various | Good | [4][5] |

| 1-Chloroazulene | N-Chlorosuccinimide | Various | Good | [4][5] |

| 1-Fluoroazulene | N-Fluoropyridinium salt | Various | Moderate |

Table 2: Spectroscopic Data for Halogenated Azulenes

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | UV-Vis (λmax, nm) | Reference |

| 1-Bromoazulene | Data not fully available in search results | Data not fully available in search results | Not specified | |

| 1-Iodoazulene | Data not fully available in search results | Data not fully available in search results | Not specified | |

| 1-Fluoroazulene | Data not fully available in search results | Data not fully available in search results | Not specified | |

| 1,3-Diiodoazulene | Data not fully available in search results | Data not fully available in search results | Not specified | [3] |

Table 3: X-ray Crystallography Data for 1-Iodo-3-{[4-(tert-butylsulfanyl)phenyl]ethynyl}azulene [1][6]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3543 (4) |

| b (Å) | 7.6333 (2) |

| c (Å) | 18.9863 (6) |

| β (°) | 108.623 (1) |

| V (ų) | 1832.09 (10) |

| Z | 4 |

Visualizations

Experimental Workflow: Electrophilic Halogenation

Caption: General workflow for the synthesis of halogenated azulenes.

Potential Biological Signaling Pathways

Halogenated azulenes have shown promise as anti-inflammatory and anti-cancer agents.[7] While the precise mechanisms are still under investigation, their activity may involve the modulation of key signaling pathways implicated in cancer cell proliferation and inflammation, such as the PI3K/Akt and NF-κB pathways.

Caption: Hypothesized modulation of PI3K/Akt and NF-κB pathways.

Conclusion

The halogenation of azulenes provides a versatile strategy for fine-tuning their electronic and biological properties. The methodologies outlined in this guide, particularly electrophilic substitution with N-halosuccinimides, offer reliable routes to a variety of halogenated azulene derivatives. The compiled quantitative data serves as a valuable resource for the characterization and comparison of these compounds. Further research into the specific mechanisms of action of halogenated azulenes in biological systems is warranted and holds significant promise for the development of novel therapeutic agents.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. STUDIES ON THE ELECTROPHILIC SUBSTITUTION REACTIONS OF AZULENE - ProQuest [proquest.com]

- 3. wiley-vch.de [wiley-vch.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 1-iodo-3-{[4-(tert-butyl-sulfan-yl)phen-yl]ethyn-yl}azulene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organic chemistry - What is the mechanism of azulene synthesis? - Chemistry Stack Exchange [chemistry.stackexchange.com]

The Tunable Electronic Landscape of Substituted Azulenes: A Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and electronic properties of functionalized azulene derivatives for applications in optoelectronics and drug development.

Azulene, a non-benzenoid aromatic hydrocarbon and isomer of naphthalene, has garnered significant attention from the scientific community due to its unique electronic and photophysical properties.[1][2] Its inherent dipole moment, narrow HOMO-LUMO energy gap, and anomalous S2→S0 fluorescence (a violation of Kasha's rule) make it a fascinating scaffold for the development of advanced organic materials.[1][3] The strategic placement of electron-donating or electron-withdrawing substituents on the azulene core allows for precise tuning of its electronic structure, opening up a vast design space for materials with tailored optoelectronic characteristics.[4][5] This technical guide provides a comprehensive overview of the electronic properties of substituted azulenes, detailing experimental methodologies and presenting key data for researchers, scientists, and professionals in drug development.

The Influence of Substitution on the Electronic Properties of Azulene

The electronic behavior of azulene is dictated by its fused five- and seven-membered ring structure, which results in an electron-rich five-membered ring and an electron-deficient seven-membered ring.[3] This charge polarization is key to understanding the effects of substitution. The positions on the azulene ring are not electronically equivalent; the 1 and 3 positions on the five-membered ring are the most electron-rich and susceptible to electrophilic attack, while the even-numbered positions on the seven-membered ring are more electron-deficient.[6]

The "HOMO Odd, LUMO Even" (HOLE) mnemonic is a useful tool for predicting the effect of substituents on the frontier molecular orbitals of azulene.[4] In essence:

-

Substituents on odd-numbered carbons (1, 3, 5, 7) primarily influence the Highest Occupied Molecular Orbital (HOMO). Electron-donating groups (EDGs) at these positions will raise the HOMO energy level, while electron-withdrawing groups (EWGs) will lower it.[4][5]

-

Substituents on even-numbered carbons (2, 4, 6, 8) mainly affect the Lowest Unoccupied Molecular Orbital (LUMO). EDGs at these positions will raise the LUMO energy level, and EWGs will lower it.[4]

This differential influence allows for the independent tuning of the HOMO and LUMO energy levels, providing a powerful strategy for controlling the HOMO-LUMO gap and, consequently, the absorption and emission properties of the molecule.[5] For instance, introducing electron-donating diphenylaniline groups at the 2 and 6 positions of azulene has been shown to invert the order of molecular orbital energy levels, leading to an allowed HOMO-LUMO transition and a significant increase in absorbance in the visible region.[7][8][9]

Quantitative Analysis of Substituted Azulenes

The electronic properties of substituted azulenes can be quantified through various experimental and computational techniques. The following tables summarize key electronic data for a selection of substituted azulene derivatives, providing a comparative overview for researchers.

| Compound/Substituent | Position(s) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | λmax (nm) | Citation(s) |

| Azulene (unsubstituted) | - | -5.19 | - | 2.35 | ~580 | [7][10] |

| 2-(N,N-diphenylaniline)-azulene | 2 | -4.85 | - | - | - | [7] |

| 2,6-bis(N,N-diphenylaniline)-azulene | 2, 6 | -4.74 | - | - | - | [7] |

| 6,6'-diaryl-substituted biazulene diimides | 6, 6' | -5.68 to -6.04 | -3.63 to -3.73 | - | - | [11] |

| 1,3-Azulene-bridged porphyrin dimer | 1, 3 | Higher than monomer | Lower than monomer | Smaller than monomer | - | [12] |

| 4,6,8-trimethyl-1-nitroazulene | 1, 4, 6, 8 | - | - | - | 490 | [4] |

| 6-methyl-1-nitroazulene | 1, 6 | - | - | - | 570 | [4] |

Table 1: Electronic Properties of Selected Substituted Azulenes. This table presents the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the electrochemical energy gap, and the maximum absorption wavelength (λmax) for various substituted azulene derivatives.

Experimental Protocols

A combination of spectroscopic, electrochemical, and computational methods is typically employed to characterize the electronic properties of substituted azulenes.

Synthesis

The synthesis of substituted azulenes often involves modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a prominent method for introducing aryl groups at various positions of the azulene core.[7][13]

General Suzuki-Miyaura Coupling Protocol:

-

Reactants: An azulene halide (e.g., 2-bromoazulene or 1,3-dibromoazulene) and a boronic acid or ester derivative of the desired substituent are used.

-

Catalyst: A palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), is typically employed.

-

Base: A base, such as K2CO3, Na2CO3, or CsF, is required to activate the boronic acid.

-

Solvent: A mixture of solvents, often toluene and water or an ethereal solvent like dioxane, is used.

-

Procedure: The reactants, catalyst, and base are dissolved in the solvent system and heated under an inert atmosphere (e.g., argon or nitrogen) for several hours to days, depending on the specific substrates.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the organic product is extracted. Purification is typically achieved through column chromatography on silica gel.

Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful technique for determining the HOMO and LUMO energy levels of molecules.

Typical Cyclic Voltammetry Setup:

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

-

Counter Electrode: A platinum wire.

-

Electrolyte: A solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), in an anhydrous solvent like dichloromethane (DCM) or acetonitrile (ACN).

-

Analyte Concentration: Typically in the millimolar range.

-

Procedure: The potential is swept linearly to a set potential and then reversed. The resulting current is plotted against the applied potential. The oxidation and reduction potentials are determined from the voltammogram. The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.[14]

Spectroscopic Analysis

UV-Vis absorption spectroscopy is used to determine the electronic transitions and the HOMO-LUMO gap of the molecules.

UV-Vis Spectroscopy Protocol:

-

Solvent: A UV-grade solvent in which the compound is soluble, such as chloroform, dichloromethane, or ethanol, is used.

-

Concentration: The concentration is adjusted to ensure the absorbance is within the linear range of the spectrophotometer (typically below 1.0).

-

Procedure: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum absorption (λmax) is identified. The optical band gap can be estimated from the onset of the absorption edge.

Computational Modeling

Density Functional Theory (DFT) calculations are widely used to complement experimental data and provide deeper insights into the electronic structure of substituted azulenes.

Typical DFT Calculation Workflow:

-

Geometry Optimization: The molecular geometry is optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or 6-311+G(d,p)).[7][15]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Electronic Properties: The HOMO and LUMO energy levels, molecular orbital distributions, and simulated absorption spectra (using Time-Dependent DFT, TD-DFT) are calculated.[15]

Visualizing Relationships and Workflows

Graphical representations are invaluable for understanding the complex relationships in the study of substituted azulenes.

Figure 1: Logical relationship between substituent type, position, and effect on HOMO/LUMO energy levels.

Figure 2: General experimental workflow for the synthesis and characterization of substituted azulenes.

Conclusion and Future Outlook

The field of substituted azulenes continues to be a vibrant area of research with significant potential for the development of novel organic electronic materials. The ability to fine-tune their electronic properties through synthetic modification makes them highly attractive for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and nonlinear optics.[11][16] Future research will likely focus on the design and synthesis of more complex azulene-based architectures, including polymers and extended π-systems, to further enhance their performance in electronic devices.[2][17] The unique biological activities of some azulene derivatives also suggest promising avenues for their exploration in drug discovery and development.[6] The comprehensive understanding of the structure-property relationships outlined in this guide will be crucial for the rational design of the next generation of azulene-based functional materials.

References

- 1. Application of Azulene in Constructing Organic Optoelectronic Materials: New Tricks for an Old Dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. odinity.com [odinity.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties [mdpi.com]

- 7. Introduction of Electron Donor Groups into the Azulene Structure: The Appearance of Intense Absorption and Emission in the Visible Region - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intense absorption of azulene realized by molecular orbital inversion - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02311G [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01459F [pubs.rsc.org]

- 15. espublisher.com [espublisher.com]

- 16. Azulene-based organic functional molecules for optoelectronics [html.rhhz.net]

- 17. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Chloroazulene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloroazulene in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document focuses on the qualitative solubility based on the known properties of the parent compound, azulene, and its derivatives. Furthermore, a detailed experimental protocol for determining the solubility of a colored organic compound like this compound is provided.

Introduction to this compound

This compound is a halogenated derivative of azulene, an aromatic hydrocarbon with a distinctive blue color. Azulene and its derivatives are of interest in various fields, including materials science and pharmaceuticals, due to their unique electronic and biological properties. The introduction of a chlorine atom to the azulene core can significantly modify its physicochemical properties, including its solubility, which is a critical parameter in drug development, chemical synthesis, and various analytical applications.

Predicted Solubility Profile of this compound

Azulene, as a nonpolar hydrocarbon, is sparingly soluble in water but exhibits good solubility in a range of organic solvents.[1] The principle of "like dissolves like" suggests that this compound, being a relatively nonpolar molecule, will also be more soluble in nonpolar and moderately polar organic solvents. The presence of the chlorine atom introduces some polarity, which might slightly alter its solubility profile compared to the parent azulene. It is generally observed that many azulene derivatives are insoluble in water and other polar solvents.[2]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity (Polarity Index) | Predicted Solubility | Rationale |

| Hexane | 0.1 | High | Nonpolar solvent, expected to readily dissolve the nonpolar azulene core. |

| Toluene | 2.4 | High | Aromatic solvent, favorable interactions with the aromatic system of this compound. Azulene is known to be soluble in toluene.[1] |

| Chloroform | 4.1 | High | Halogenated solvent, likely to have favorable interactions with the chlorinated azulene. |

| Dichloromethane (DCM) | 3.1 | High | A common solvent for many organic compounds with moderate polarity. |

| Diethyl Ether | 2.8 | Moderate to High | A slightly polar solvent that can dissolve many nonpolar and moderately polar compounds. |

| Acetone | 5.1 | Moderate | A polar aprotic solvent, may show some solubility. |

| Ethanol | 4.3 | Moderate to Low | A polar protic solvent. Azulene shows some solubility in ethanol.[1] The chloro-substituent may affect this. |

| Methanol | 5.1 | Low | A highly polar protic solvent, expected to be a poor solvent for the relatively nonpolar this compound. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate to Low | A highly polar aprotic solvent, may dissolve a range of compounds but could be less effective for nonpolar ones. |

| Water | 10.2 | Very Low / Insoluble | A highly polar protic solvent. Azulene and its derivatives are generally insoluble in water.[1][2] |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for determining the solubility of this compound, a colored compound, in various organic solvents. This protocol is based on the isothermal shake-flask method, which is a standard and reliable technique.

3.1. Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., hexane, toluene, chloroform, ethanol, acetone, etc.)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or water bath with agitation capabilities

-

Centrifuge

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

3.2. Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

3.3. Detailed Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the solvent of interest.

-

Perform a series of dilutions to create several standard solutions of lower, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or an agitated water bath set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution reaches saturation.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed for a set time (e.g., 10-15 minutes).

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filter will remove any remaining fine particles.

-

Dilute the supernatant with a known volume of the same solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.

-

-

Calculation of Solubility:

-

Using the absorbance of the diluted sample and the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that specific solvent at the experimental temperature.

-

Logical Relationship for Solubility Prediction

The solubility of a compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates the key relationships influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Applications in Drug Development

The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like this compound, if considered for pharmaceutical applications, understanding its solubility is paramount for:

-

Formulation Development: Selecting appropriate solvent systems for liquid formulations or for the crystallization process in solid dosage forms.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo testing.

-

Predicting Absorption: Solubility is a key factor in the Biopharmaceutics Classification System (BCS), which helps in predicting the oral absorption of a drug.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively reported, a strong qualitative understanding can be derived from the known behavior of azulene and its derivatives. It is predicted to be soluble in nonpolar and moderately polar organic solvents and insoluble in highly polar solvents like water. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. The characteristic color of this compound makes UV-Vis spectrophotometry a particularly suitable analytical technique for this purpose. Further experimental studies are encouraged to establish a comprehensive quantitative solubility profile of this compound.

References

A Technical Guide to the Fundamental Reactivity of the Azulene Nucleus

Audience: Researchers, scientists, and drug development professionals.

Abstract: Azulene, a non-benzenoid isomer of naphthalene, possesses a unique electronic structure that imparts a distinct and complex reactivity profile. Its fused five- and seven-membered ring system results in a significant dipole moment, rendering the five-membered ring electron-rich and the seven-membered ring electron-deficient. This guide provides an in-depth technical overview of the fundamental reactivity of the azulene nucleus, covering electrophilic and nucleophilic substitutions, cycloaddition reactions, and metal-catalyzed functionalizations. The content is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemistry and drug development.

Electronic Structure and General Reactivity

Azulene is a 10 π-electron aromatic system. Unlike its isomer naphthalene, it is not an alternant hydrocarbon. Theoretical and experimental studies have shown that azulene can be described as a resonance hybrid of neutral and dipolar structures. The most significant dipolar contributor involves the fusion of an aromatic 6 π-electron cyclopentadienyl anion and a 6 π-electron tropylium cation[1]. This charge separation results in a notable ground-state dipole moment of 1.08 D[1].

This inherent polarization is the primary driver of azulene's reactivity:

-

The Five-Membered Ring: Possesses a higher electron density, making it nucleophilic and highly susceptible to electrophilic attack. The positions of highest electron density are C1 and C3, which are electronically equivalent[2][3].

-

The Seven-Membered Ring: Is electron-deficient, rendering it electrophilic and prone to nucleophilic attack, particularly at the C4, C6, and C8 positions[4].

Theoretical studies focusing on the regioselectivity of electrophilic aromatic substitution indicate that substitution at position 1 is the kinetically favored outcome[5].

Caption: Electronic character and preferred sites of reaction on the azulene nucleus.

Electrophilic Substitution Reactions

Electrophilic substitution is the most characteristic reaction of the azulene nucleus, occurring readily on the five-membered ring without the need for harsh catalysts typically required for benzene.

Regioselectivity

The reaction overwhelmingly occurs at the C1 and C3 positions. If one position is occupied, the second electrophile will attack the remaining vacant position (C1 or C3)[6]. This holds true regardless of the electronic nature (ortho-para or meta-directing) of the existing substituent[6]. Only when both C1 and C3 are blocked will electrophilic attack occur on the seven-membered ring, and even then, it requires highly reactive electrophiles[7].

Quantitative Reactivity

The high reactivity of azulene towards electrophiles has been quantified. The partial rate factor for acid-catalysed detritiation at the 1-position is exceptionally high, with a σ+ value of –1.60, indicating a powerful stabilizing effect on the cationic transition state[8][9]. This extreme reactivity is attributed to the creation of aromaticity in the transition state[8].

Table 1: Examples of Electrophilic Substitution Reactions on Azulene

| Reaction | Electrophile/Reagents | Position(s) | Yield | Reference(s) |

| Acetylation | Acetic anhydride, SnCl₄ | 1 | - | [6] |

| Nitration | Tetranitromethane, Pyridine | 1 | - | [6] |

| Halogenation | N-Bromosuccinimide (NBS) | 1,3 | - | [6] |

| Vilsmeier Formylation | POCl₃, DMF | 1 | - | [7] |

| Coupling | Benzenediazonium chloride | 1 | - | [6] |

| Alkylation | (CH₃)₂CHI, AlCl₃·Et₂O | 1 | - | [6] |

| Gold-Catalyzed Alkynylation | TIPS-EBX, AuCl(SMe₂) | 1 | 95% | [10] |

Experimental Protocol: Vilsmeier Formylation of Guaiazulene

This protocol describes the formylation at the 3-position of the naturally occurring guaiazulene (1,4-dimethyl-7-isopropylazulene), where the 1-position is already substituted.

Materials:

-

Guaiazulene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

A solution of guaiazulene in DMF is cooled in an ice bath.

-

A solution of POCl₃ in DMF is added dropwise to the stirred guaiazulene solution.

-

After the addition is complete, the mixture is stirred at room temperature for a specified time (e.g., 2 hours).

-

The reaction mixture is then poured into an ice-water mixture containing sodium acetate.

-

The resulting mixture is stirred until the intermediate hydrolyzes, indicated by a color change.

-

The aqueous mixture is extracted with DCM or another suitable organic solvent.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product, 3-formylguaiazulene, is purified by column chromatography on silica gel or alumina using a hexane-DCM gradient.

Nucleophilic Substitution Reactions

Due to the electron-deficient nature of the seven-membered ring, it is susceptible to attack by nucleophiles. However, direct nucleophilic aromatic substitution (SNAr) of hydrogen is uncommon. Reactions typically proceed via two main pathways: SNAr on a haloazulene derivative or Vicarious Nucleophilic Substitution (VNS).

Regioselectivity

Nucleophilic attack generally occurs at the C4, C6, and C8 positions of the seven-membered ring[4][11]. The presence of electron-withdrawing groups (e.g., -COOEt, -CN) on the five-membered ring significantly activates the seven-membered ring towards nucleophilic attack[11]. In some cases, substitution at the C2 position has also been observed, particularly on 2-haloazulene derivatives[12]. Theoretical calculations predicted that nucleophilic attack should favor the 4- (or 8-) and 6-positions[12].

Vicarious Nucleophilic Substitution (VNS)

VNS is an effective method for introducing substituents onto the azulene nucleus by formally substituting a hydrogen atom. It involves the reaction of azulene with a nucleophile containing a leaving group attached to the nucleophilic center. The reaction with carbanions of chloromethanesulfonamides, for example, yields a mixture of 4- and 6-substituted products[11]. VNS hydroxylation and amination tend to be more selective, yielding exclusively the 6-substituted product[11].

Caption: Generalized workflow for the Vicarious Nucleophilic Substitution (VNS) on azulene.

Table 2: Examples of Nucleophilic Substitution Reactions on Azulene Derivatives

| Substrate | Nucleophile/Reagents | Position(s) | Yield | Reference(s) |

| Azulene | ClCH₂SO₂NMe₂, t-BuOK | 4 and 6 | 18% (C4), 22% (C6) | [11] |

| 1,3-(COOEt)₂-Azulene | t-BuOOH, t-BuOK, liq. NH₃ | 6 | - | [11] |

| Diethyl 2-chloroazulene-1,3-dicarboxylate | NaOMe, MeOH | 2 | - | [12] |

| Diethyl 6-bromoazulene-1,3-dicarboxylate | Various amines | 6 | Good to Excellent | [13] |

Experimental Protocol: Synthesis of 2-Methoxyazulene Derivative

This protocol is based on the reaction of a this compound with sodium methoxide[12].

Materials:

-

Diethyl this compound-1,3-dicarboxylate

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Diethyl ether

-

Dilute Hydrochloric acid (HCl)

Procedure:

-

Diethyl this compound-1,3-dicarboxylate is dissolved in anhydrous methanol.

-

A solution of sodium methoxide in methanol is added to the azulene solution.

-

The reaction mixture is heated under reflux for a specified period (e.g., 1 hour). The color may change during the reaction.

-

After cooling, the solvent is evaporated under reduced pressure.

-

The residue is taken up in diethyl ether and water.

-

The aqueous layer is separated and acidified with dilute HCl.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product, containing dimethyl 2-methoxyazulene-1,3-dicarboxylate, is purified by column chromatography or recrystallization. Note that ester exchange may occur during this reaction[12].

Cycloaddition Reactions

The extended π-system of azulene allows it to participate in a variety of pericyclic reactions, acting as a 2π, 4π, 6π, or 8π component.

[8+2] Cycloaddition

The most characteristic cycloaddition reaction of azulene derivatives involves its participation as an 8π component. The reaction of 2H-cyclohepta[b]furan-2-ones (activated troponoids) with enamines or enol ethers is a powerful method for synthesizing functionalized azulenes[4][14]. This reaction proceeds via a concerted [8+2] cycloaddition, followed by decarboxylation and elimination to form the aromatic azulene ring[4].

Caption: Key steps in the synthesis of azulenes via [8+2] cycloaddition.

Other Cycloadditions

Azulenequinones have been shown to undergo thermal [2+4] and [6+4] cycloaddition reactions with cyclic dienes like 1,3-diphenylisobenzofuran[15]. Furthermore, electron-deficient olefins can react with troponoid precursors in a [4+2] fashion at the seven-membered ring[4].

Table 3: Examples of Cycloaddition Reactions Leading to or From Azulenes

| Reaction Type | Reactants | Product Type | Yield | Reference(s) |

| [8+2] | 2H-cyclohepta[b]furan-2-one, Enol ethers | Substituted Azulenes | Moderate to Excellent | [4] |

| [8+2] | 2H-cyclohepta[b]furan-2-one, Enamines | Substituted Azulenes | - | [14] |

| [4+2] | 2H-cyclohepta[b]furan-2-one, DMAD | Adduct + Azulene | 71% (adduct), 9% (azulene) | [4] |

| [2+4]/[6+4] | Azulenequinones, Cyclic dienes | Cycloadducts | - | [15] |

Metal-Catalyzed Reactions

Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling and C-H activation, have become indispensable for the functionalization of the azulene core. These reactions often proceed under mild conditions with high yields and regioselectivity[2].

Palladium-Catalyzed Cross-Coupling

Reactions like Suzuki-Miyaura and Stille couplings are frequently used to form C-C bonds at specific positions on the azulene ring[2][16]. Haloazulenes, particularly at the 1, 2, or 3 positions, are common starting materials. The oxidative insertion of palladium into the carbon-halogen bond activates the azulene for subsequent transmetalation and reductive elimination steps[2].

C-H Activation and Oxidative Cyclization

Direct functionalization of azulene C-H bonds is an increasingly important strategy. Palladium, rhodium, and iridium catalysts have been employed for oxidative cyclization reactions of azulene carboxamides and carboxylic acids with alkynes, leading to novel azulene-fused heterocyclic systems like azulenopyridinones[17][18].

Table 4: Examples of Metal-Catalyzed Reactions on Azulene

| Reaction Type | Catalyst | Substrate/Reagents | Position(s) | Yield | Reference(s) |

| Suzuki-Miyaura Coupling | Pd catalyst | 2-Iodoazulene, Boronic acid esters | 2 | - | [2] |

| Stille Coupling | Pd catalyst | 1,3-Diiodoazulene, Organostannanes | 1,3 | - | [2] |

| C-H Arylation | Pd(OAc)₂ | Guaiazulene, Iodobenzene | - | - | [2] |

| Oxidative [4+2] Cyclization | Rh(III) catalyst | N-Methoxyazulene-1-carboxamide, Alkynes | C2-H | Good to Excellent | [17] |

| C(2)-Bromoarylation | Ir(III) catalyst | Azulene-1-carboxylic acid, Di(2-bromoaryl)iodonium salts | C2-H | - | [17] |

| Photoalkoxycarbonylation | Ferrocene | Azulene, CCl₄, Alcohol | - | - | [19] |

Oxidation and Reduction

The azulene nucleus is generally sensitive to strong oxidizing agents like chromic acid and permanganate, which can lead to decomposition[20]. However, selective oxidations are possible.

-

Side-Chain Oxidation: The α-methylene group of an alkyl side-chain at the C1 position can be readily oxidized to a carbonyl group using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in aqueous acetone or dioxane. This reaction is highly selective for the C1 position; alkyl groups at C2 are not oxidized under the same conditions[20].

-

Autoxidation: The autoxidation of 4,6,8-trimethylazulene in DMF at 120 °C yields a complex mixture of products, including azulenoquinones and inden-1-ones[21].

-

Redox Potentials: The one-electron redox potentials of azulene derivatives have been studied using a combination of electrochemical experiments and density functional theory (DFT) calculations, providing a methodology for predicting their redox behavior[22].

References

- 1. Azulene - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. STUDIES ON THE ELECTROPHILIC SUBSTITUTION REACTIONS OF AZULENE - ProQuest [proquest.com]

- 7. mdpi.com [mdpi.com]

- 8. The quantitative electrophilic reactivity of annulenes. Part 2. Partial rate factors for hydrogen exchange of azulene, cycl[3,2,2]azine, indolizine, N-methylisoindole, indole, and pyrrolo[2,1-b]thiazole, and attempted exchange in trans-9,10-dimethyldihydropyrene: the dramatic effect of creating aromaticity in the transition state for electrophilic substitution, and the importance of valence bond theory - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. The quantitative electrophilic reactivity of annulenes. Part 2. Partial rate factors for hydrogen exchange of azulene, cycl[3,2,2]azine, indolizine, N-methylisoindole, indole, and pyrrolo[2,1-b]thiazole, and attempted exchange in trans-9,10-dimethyldihydropyrene: the dramatic effect of creating aromaticity in the transition state for electrophilic substitution, and the importance of valence bond theory - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. sciforum.net [sciforum.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Thermal cycloaddition reactions of azulene-1,5-quinones and azulene-1,7-quinones with cyclic dienes and cycloheptatriene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Syntheses of Azulene Embedded Polycyclic Compounds [mdpi.com]

- 19. A transition metal catalysed photoreaction. Ferrocene-sensitized photoalkoxycarbonylation of azulene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

- 22. The quest for determining one-electron redox potentials of azulene-1-carbonitriles by calculation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloroazulene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-chloroazulene. The methodologies described herein are foundational for the synthesis of a diverse range of 2-substituted azulene derivatives, which are of significant interest in materials science and pharmaceutical development due to their unique electronic and biological properties.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] For a substrate like this compound, these reactions allow for the introduction of various functional groups at the 2-position, leading to the synthesis of novel azulene-containing compounds. The three primary types of cross-coupling reactions detailed in these notes are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

General Experimental Workflow

The successful execution of a palladium-catalyzed cross-coupling reaction involves the careful assembly of several key components under an inert atmosphere. The general workflow is depicted below.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 2-Arylazulenes

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used to synthesize biaryl compounds.[2]

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Tabulated Data

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of a substituted this compound with various arylboronic acids. Please note that this data is illustrative and may require optimization for specific substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |

| 3 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 78 |

| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene | 90 | 18 | 88 |

| 5 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 75 |

Experimental Protocol

General Procedure for the Suzuki-Miyaura Coupling of Diethyl this compound-1,3-dicarboxylate:

-

To a flame-dried Schlenk flask or microwave vial, add diethyl this compound-1,3-dicarboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., toluene/H₂O, 4:1, 5 mL).

-

Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-arylazulene derivative.

Sonogashira Coupling: Synthesis of 2-Alkynylazulenes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3]

Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate.

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Tabulated Data

The following table presents representative conditions and yields for the Sonogashira coupling of a substituted this compound with various terminal alkynes. Please note that this data is illustrative and may require optimization for specific substrates.

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 70 | 8 | 82 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | Toluene | 80 | 10 | 88 |

| 4 | Ethynyltrimethylsilane | PdCl₂(dppf) (3) | CuI (5) | DBU | Acetonitrile | 65 | 7 | 85 |

| 5 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Piperidine | THF | 50 | 12 | 75 |

Experimental Protocol

General Procedure for the Sonogashira Coupling of Diethyl this compound-1,3-dicarboxylate:

-

To a flame-dried Schlenk flask, add diethyl this compound-1,3-dicarboxylate (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper co-catalyst (e.g., CuI, 0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

-

Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the indicated time (e.g., 6 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynylazulene derivative.

Buchwald-Hartwig Amination: Synthesis of 2-Aminoazulenes

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[4][5] This reaction is highly valuable for the synthesis of arylamines, which are prevalent in many pharmaceuticals.

Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.[6]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Tabulated Data

The following table provides representative conditions and yields for the Buchwald-Hartwig amination of a substituted this compound with various amines. Please note that this data is illustrative and may require optimization for specific substrates.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 18 | 80 |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 88 |

| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2.5) | LiHMDS | THF | 80 | 16 | 85 |

| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | 72 |

| 5 | Di-n-butylamine | Pd₂(dba)₃ (1.5) | t-BuXPhos (3) | K₂CO₃ | t-BuOH | 90 | 22 | 78 |

Experimental Protocol

General Procedure for the Buchwald-Hartwig Amination of Diethyl this compound-1,3-dicarboxylate:

-

To a flame-dried Schlenk tube or microwave vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol), the ligand (e.g., Xantphos, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add a solution of diethyl this compound-1,3-dicarboxylate (1.0 mmol) in the degassed solvent (e.g., toluene, 3 mL).

-

Add the amine (1.2 mmol) to the reaction mixture.

-

Seal the tube and stir the reaction mixture at the specified temperature (e.g., 100 °C) for the indicated time (e.g., 18 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).

-

Filter the mixture through a pad of Celite®, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aminoazulene derivative.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a wide array of 2-substituted azulene derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer reliable methods for the formation of C-C and C-N bonds, respectively. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the exploration of novel azulene-based compounds with potentially valuable properties. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal yields.

References

- 1. researchgate.net [researchgate.net]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]

- 4. Synthesis of 2-amino- and 2-arylazoazulenes via nucleophilic aromatic substitution of 2-chloroazulenes with amines and arylhydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloroazulene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azulene, a non-benzenoid aromatic hydrocarbon, possesses unique electronic properties that make it an attractive scaffold in medicinal chemistry and materials science. The functionalization of the azulene core is crucial for modulating its biological activity and physical properties. Nucleophilic aromatic substitution (SNAr) offers a direct method for introducing a variety of functional groups onto the azulene ring. This document provides detailed application notes and protocols for the SNAr reaction on 2-chloroazulene, with a focus on amination reactions, which are the most extensively studied examples for this substrate.

The reactivity of this compound in SNAr reactions is highly dependent on the presence of electron-withdrawing groups (EWGs) on the azulene core. Unsubstituted this compound is relatively unreactive and requires forcing conditions to react with strong nucleophiles. In contrast, this compound derivatives bearing EWGs, such as ethoxycarbonyl groups at the 1 and 3 positions, are significantly more susceptible to nucleophilic attack and react under milder conditions to afford high yields of substituted products.[1]

Reaction Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the C2 position of the azulene ring, which bears the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the azulene ring is restored, yielding the substituted product.

Caption: General mechanism for the SNAr reaction on this compound.

Applications in Synthesis

The primary application of SNAr on this compound reported in the literature is the synthesis of 2-aminoazulenes. These compounds are valuable precursors for more complex molecules, including azuleno[2,1-b]quinolones, which are of interest in medicinal chemistry.[2]

Synthesis of 2-Aminoazulenes

The reaction conditions for the amination of this compound vary significantly with the substrate's activation.

Case 1: Unactivated this compound

For this compound lacking electron-withdrawing groups, the SNAr reaction requires highly nucleophilic amines and elevated temperatures.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Morpholine | 2-Morpholinoazulene | Sealed tube, 180°C, 24h | 75 | [1] |

| Piperidine | 2-Piperidinoazulene | Sealed tube, 180°C, 24h | 80 | [1] |

| Pyrrolidine | 2-Pyrrolidinoazulene | Sealed tube, 180°C, 24h | 85 | [1] |

Case 2: Activated this compound (Diethyl this compound-1,3-dicarboxylate)

The presence of two ethoxycarbonyl groups at positions 1 and 3 significantly activates the 2-position towards nucleophilic attack, allowing the reaction to proceed under much milder conditions with a broader range of amines.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | Diethyl 2-(phenylamino)azulene-1,3-dicarboxylate | Reflux, 15h | 96 | [2] |

| p-Toluidine | Diethyl 2-(p-tolylamino)azulene-1,3-dicarboxylate | Reflux, 15h | 95 | [2] |

| p-Anisidine | Diethyl 2-(p-methoxyphenylamino)azulene-1,3-dicarboxylate | Reflux, 15h | 93 | [2] |

| Morpholine | Diethyl 2-morpholinoazulene-1,3-dicarboxylate | N/A | 98 | [1] |

| Piperidine | Diethyl 2-piperidinoazulene-1,3-dicarboxylate | N/A | 97 | [1] |

Experimental Protocols

Protocol 1: Synthesis of 2-Pyrrolidinoazulene from this compound (Unactivated)

This protocol is a representative procedure for the amination of unactivated this compound with a highly nucleophilic amine.

Materials:

-

This compound

-

Pyrrolidine

-

Heavy-walled sealed tube

Procedure:

-

A mixture of this compound and an excess of pyrrolidine is placed in a heavy-walled sealed tube.

-

The tube is securely sealed and heated in an oven or an oil bath at 180°C for 24 hours.

-

After cooling to room temperature, the reaction mixture is carefully transferred from the tube.

-

The excess pyrrolidine is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: e.g., hexane/ethyl acetate gradient) to afford pure 2-pyrrolidinoazulene.

-

The product is characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of Diethyl 2-(Phenylamino)azulene-1,3-dicarboxylate from Diethyl this compound-1,3-dicarboxylate (Activated)

This protocol is a representative procedure for the amination of an activated this compound derivative.

Materials:

-

Diethyl this compound-1,3-dicarboxylate

-

Aniline

-

Anhydrous solvent (e.g., toluene or xylenes)

Procedure:

-

To a solution of diethyl this compound-1,3-dicarboxylate in a suitable anhydrous solvent, an excess of aniline is added.

-

The reaction mixture is heated to reflux and maintained at that temperature for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography on silica gel to yield the pure diethyl 2-(phenylamino)azulene-1,3-dicarboxylate.[2]

-

The product is characterized by its melting point and spectroscopic data.

References

- 1. Synthesis of 2-amino- and 2-arylazoazulenes via nucleophilic aromatic substitution of 2-chloroazulenes with amines and arylhydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Chloroazulene in the Synthesis of Organic Electronic Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloroazulene as a versatile building block for the synthesis of novel organic electronic materials. The unique electronic properties of the azulene core, particularly when incorporated into conjugated polymers via its 2- and 6-positions, make it a compelling candidate for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and conducting polymers.

Introduction to this compound in Organic Electronics

Azulene, a non-benzenoid isomer of naphthalene, possesses a unique electronic structure with a significant dipole moment, making it an attractive component for organic electronic materials. The functionalization of the azulene core at the 2- and 6-positions allows for the creation of linear, conjugated polymers with tunable electronic properties. This compound serves as a key precursor for these materials, enabling the introduction of the azulene moiety into polymer backbones through various cross-coupling reactions. The resulting 2,6-azulene-based polymers have shown promise as high-performance semiconductors.

Applications in Organic Electronic Devices

The incorporation of 2,6-connected azulene units into conjugated polymers has led to the development of materials with promising performance in various organic electronic devices.

Organic Field-Effect Transistors (OFETs)

Donor-acceptor (D-A) copolymers containing 2,6-azulene units have been synthesized and demonstrated to exhibit excellent charge transport characteristics. These materials can function as n-type (electron-transporting) semiconductors, a less common but crucial component for complementary logic circuits.[1][2]

Organic Photovoltaics (OPVs)

The broad absorption and tunable energy levels of 2,6-azulene-based polymers make them suitable for use in the active layer of organic solar cells. Preliminary studies have shown that all-polymer solar cells utilizing these materials as electron acceptors can achieve promising power conversion efficiencies.[1][2]

Conducting Polymers

Azulene-based conjugated polymers can be designed to have tunable bandgaps and conductivity. These materials can be used in applications such as dispersing single-walled carbon nanotubes to form conductive nanocomposites.[3]

Performance Data of 2,6-Azulene-Based Polymers

The following tables summarize the performance of representative 2,6-azulene-based copolymers in organic electronic devices.

Table 1: Performance of 2,6-Azulene-Based Copolymers in Organic Field-Effect Transistors (OFETs)

| Polymer | Device Architecture | Electron Mobility (μe) [cm²V⁻¹s⁻¹] | Ion/Ioff Ratio | Reference |

| P(TBAzDI-TPD) | Bottom-Gate, Top-Contact | up to 0.42 | > 10⁵ | [Xin et al., 2018][1][2] |

| P(TBAzDI-TFB) | Bottom-Gate, Top-Contact | up to 0.15 | > 10⁵ | [Xin et al., 2018][1][2] |

Table 2: Performance of 2,6-Azulene-Based Copolymers in Organic Photovoltaics (OPVs)

| Polymer System (Donor:Acceptor) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Reference |

| PTB7-Th:P(TBAzDI-TPD) | 1.82 | 0.75 | 4.5 | 54 | [Xin et al., 2018][1][2] |

Experimental Protocols

The following are detailed protocols for the synthesis of key intermediates and the final polymerization to obtain 2,6-azulene-based conjugated polymers. These protocols are adapted for the use of this compound derivatives, taking into account their reactivity.

Protocol 1: Synthesis of a 2,6-Diazulene-based Donor-Acceptor Copolymer via Stille Polymerization

This protocol describes the synthesis of a copolymer analogous to P(TBAzDI-TPD) using a this compound derivative as a starting point. The key reaction is a palladium-catalyzed Stille cross-coupling polymerization.

Diagram: Stille Polymerization Workflow

Caption: Workflow for Stille polymerization.

Materials:

-

2-Chloro-6-bromoazulene derivative (Monomer 1)

-

Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer 2)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous toluene

-

Argon or Nitrogen gas

Procedure:

-

In a flame-dried Schlenk flask, dissolve equimolar amounts of the 2-chloro-6-bromoazulene derivative and the distannyl comonomer in anhydrous toluene under an inert atmosphere (Argon or Nitrogen).

-

Add the palladium catalyst (Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (P(o-tol)₃, 8-20 mol%) to the reaction mixture.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to reflux (typically 110 °C) and stir for 24-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC).

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.

-

Collect the crude polymer by filtration.

-

Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.

-

Extract the final polymer with a good solvent (e.g., chloroform or chlorobenzene) and precipitate it again into a non-solvent.

-

Collect the purified polymer by filtration and dry it under vacuum.

Note on Reactivity: Since this compound is less reactive than its bromo or iodo counterparts in Stille coupling, it is crucial to use a more active catalyst system. The use of bulky, electron-rich phosphine ligands like P(o-tol)₃ or Buchwald-type ligands is recommended to facilitate the oxidative addition of the C-Cl bond to the palladium center. Longer reaction times may also be necessary.

Protocol 2: Synthesis of an Azulene-2,6-diboronic Acid Pinacol Ester for Suzuki Polymerization

This protocol outlines the synthesis of a key monomer for Suzuki polymerization, starting from a 2,6-dihaloazulene.

Diagram: Suzuki Monomer Synthesis

Caption: Synthesis of a key Suzuki monomer.

Materials:

-

2,6-Dibromoazulene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas

Procedure:

-

In a flame-dried Schlenk flask, combine 2,6-dibromoazulene, bis(pinacolato)diboron (2.2 equivalents), and potassium acetate (3.0 equivalents).

-

Add the palladium catalyst (Pd(dppf)Cl₂, 3-5 mol%) to the flask.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere.

-

After cooling to room temperature, filter the mixture through a pad of celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the azulene-2,6-diboronic acid pinacol ester.

Logical Relationships in Polymer Design

The properties of the final organic electronic material are highly dependent on the choice of comonomers and the resulting polymer architecture.

Diagram: Polymer Property Relationships

Caption: Factors influencing polymer properties.

These notes provide a foundation for researchers interested in exploring the potential of this compound in the exciting field of organic electronics. The provided protocols offer a starting point for the synthesis of novel materials with tailored properties for various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Incorporation of 2,6-Connected Azulene Units into the Backbone of Conjugated Polymers: Towards High-Performance Organic Optoelectronic Materials. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and properties of 2,6-azulene-based conjugated polymers and their applications in dispersing single-walled carbon nanotubes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Sonogashira Coupling of 2-Chloroazulene for the Synthesis of 2-Alkynylazulenes

For Researchers, Scientists, and Drug Development Professionals

Abstract